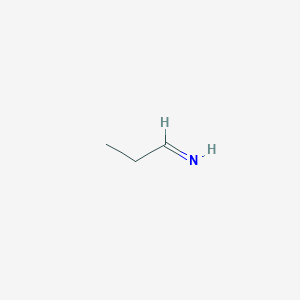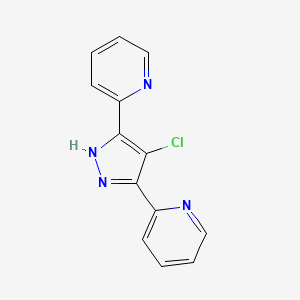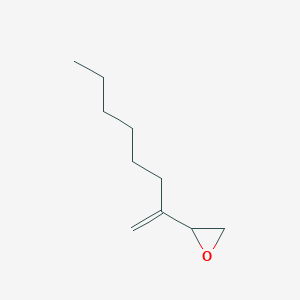
2-(Oct-1-EN-2-YL)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oct-1-EN-2-YL)oxirane is an organic compound with the molecular formula C10H18O. It is characterized by an oxirane ring (a three-membered epoxide ring) attached to an octenyl group. This compound appears as an oily liquid and is used in various chemical reactions and industrial applications .
Preparation Methods
2-(Oct-1-EN-2-YL)oxirane is typically synthesized through an epoxidation reaction. The most common method involves the reaction of oct-1-enyl alcohol with an oxidizing agent such as styrene peroxide or nitric acid peroxide . The reaction conditions usually include a controlled temperature and the presence of a catalyst to facilitate the formation of the oxirane ring.
Chemical Reactions Analysis
2-(Oct-1-EN-2-YL)oxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxirane ring into a diol.
Substitution: The oxirane ring can be opened by nucleophiles, leading to the formation of different substituted products.
Common reagents used in these reactions include peroxides for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Oct-1-EN-2-YL)oxirane has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Oct-1-EN-2-YL)oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can proceed through various pathways, including nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
2-(Oct-1-EN-2-YL)oxirane can be compared with other similar compounds such as:
- cis-2,3-epoxybutane (c23EB)
- trans-2,3-epoxybutane (t23EB)
- 1,2-epoxybutane (12EB)
- 1,2,3,4-diepoxybutane (DEB)
- 3,3-dimethylepoxybutane (33DMEB)
These compounds share the oxirane ring structure but differ in their substituents and molecular geometry. The unique feature of this compound is the presence of the octenyl group, which imparts specific chemical properties and reactivity.
Properties
CAS No. |
920299-51-0 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-oct-1-en-2-yloxirane |
InChI |
InChI=1S/C10H18O/c1-3-4-5-6-7-9(2)10-8-11-10/h10H,2-8H2,1H3 |
InChI Key |
LFRXDFAPJLMOTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=C)C1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


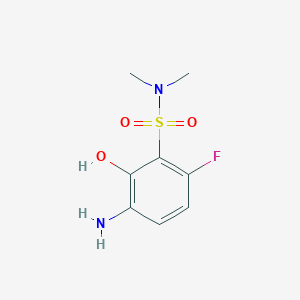
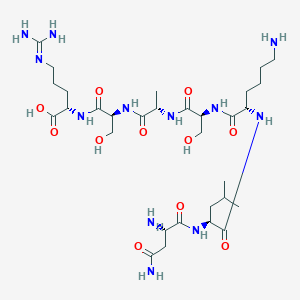
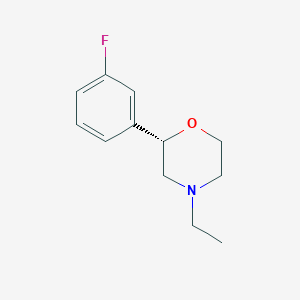
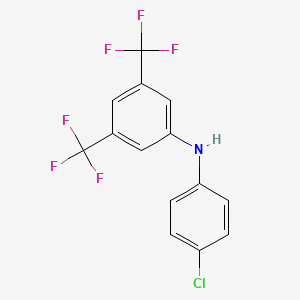
![(2-Fluoro-1,4-phenylene)bis[(2-fluorophenyl)methanone]](/img/structure/B14180234.png)
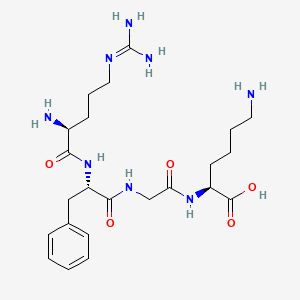
![N-[2-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14180243.png)
![1-[2-Oxo-2-(1,3-thiazol-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14180247.png)
![Methyl 4-[bis(chloromethyl)amino]benzoate](/img/structure/B14180257.png)
![5-(2-Chlorophenyl)-8-(4-chlorophenyl)-2-methyl-4,7-dioxo-1,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14180277.png)
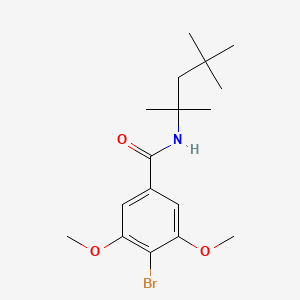
![2-{[2-(Diethoxyphosphoryl)phenoxy]methyl}prop-2-enoic acid](/img/structure/B14180294.png)
